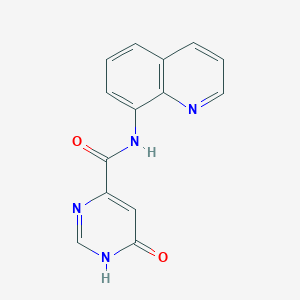
6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms . This compound has gained significant attention in scientific research due to its potential biological and pharmaceutical properties.
Molecular Structure Analysis
The molecular formula of 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is C14H10N4O2. It is a bicyclic compound with two nitrogen atoms in each ring .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as our compound of interest, exhibit a wide range of biological activities, including antimicrobial effects . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
8-HQ derivatives have shown anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity, making them promising for cancer treatment research.
Antifungal Effects
In addition to their antimicrobial and anticancer properties, 8-HQ derivatives also exhibit antifungal effects . This broad spectrum of bioactivity makes them valuable in the development of drugs against various fungal infections.
Antiviral Activity
With the ongoing search for drugs to treat COVID-19 patients, the 8-HQ nucleus could play a role due to its promising antiviral activity . However, more research is required in this area.
Chelating Agents
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, which could have various applications in scientific research.
Inhibitor of 2OG Oxygenase Subfamilies
5-Carboxy-8-hydroxyquinoline (IOX1) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . Given the structural similarities, “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide” could potentially have similar inhibitory effects, making it a potential therapeutic target for various human diseases.
Alzheimer’s Disease
8-HQ derivatives have been associated with potential therapeutic effects against Alzheimer’s disease . Further research could explore the potential of “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide” in this context.
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activities . Given the quinoline structure in “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide”, it could potentially be used in the development of anti-inflammatory drugs.
properties
IUPAC Name |
6-oxo-N-quinolin-8-yl-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-12-7-11(16-8-17-12)14(20)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWYSVGNKVLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=O)NC=N3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2461401.png)
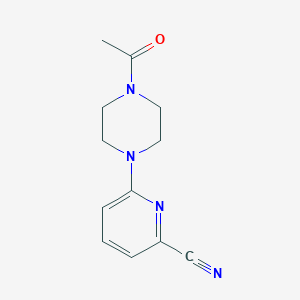
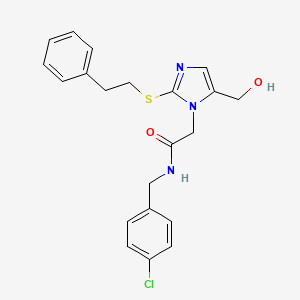

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2461406.png)


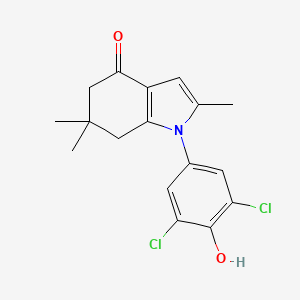
![N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2461412.png)
![1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2461417.png)
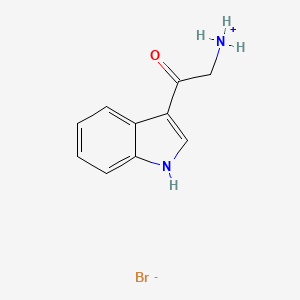
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid](/img/structure/B2461419.png)
![5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde](/img/structure/B2461420.png)
